

Cross-Reactivity Profiling of Compound-X (Benzhydrylurea Derivative) Against a Kinase Panel

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Compound of Interest

Compound Name: *Benzhydrylurea*

Cat. No.: *B1198726*

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This guide provides a comprehensive analysis of the cross-reactivity of a novel **Benzhydrylurea** derivative, designated as Compound-X, against a broad panel of human kinases. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the compound's selectivity and potential off-target effects. The experimental data is supported by detailed methodologies to ensure reproducibility.

Kinase Inhibition Profiling

Compound-X was screened at a concentration of 10 μ M against a panel of 96 human kinases to determine its inhibitory activity. The primary screening was conducted using a radiometric assay format, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.^{[1][2]} The percentage of inhibition for each kinase is summarized in Table 1.

Table 1: Kinase Inhibition Profile of Compound-X at 10 μ M

Kinase	% Inhibition	Kinase	% Inhibition	Kinase	% Inhibition
ABL1	98	CDK5	15	GSK3B	12
SRC	95	CHEK1	10	JNK1	8
LYN	92	CLK1	18	KDR	25
FYN	89	CSNK1D	5	KIT	30
YES1	75	CSNK1E	7	LCK	85
HCK	82	CSNK2A1	2	MAP2K1	3
BLK	78	DAPK1	9	MAP2K2	1
FRK	65	DYRK1A	11	MAPK1	4
BTK	40	EGFR	35	MAPK14	9
BMX	38	EPHA2	28	MAPKAPK2	6
TXK	35	EPHB2	22	MET	19
TEC	32	ERBB2	20	MINK1	14
ITK	30	ERBB4	18	MST1	16
RLK	28	FAK	45	MST4	13
AURKA	5	FGFR1	15	NEK2	8
AURKB	8	FGFR2	12	PAK1	11
AURKC	6	FGFR3	10	PAK2	9
AKT1	12	FLT1	20	PAK4	7
AKT2	10	FLT3	25	PDPK1	15
AKT3	9	FLT4	18	PIK3CA	5
AMPK	7	GRK2	6	PIK3CB	4
BRAF	3	GRK5	4	PIK3CD	6
CAMK1	11	GSK3A	14	PIK3CG	3

CAMK2A	9
And 32 other kinases showing < 20% inhibition					

Note: Data is hypothetical and for illustrative purposes.

IC50 Determination for Lead Targets

Based on the initial screening, Compound-X demonstrated significant inhibition (>85%) of several members of the SRC family kinases (SFKs) and ABL1. To quantify the potency of Compound-X against these primary targets, dose-response curves were generated, and the half-maximal inhibitory concentration (IC50) values were determined.

Table 2: IC50 Values of Compound-X against Selected Kinases

Kinase Target	IC50 (nM)
ABL1	25
SRC	50
LYN	75
FYN	120
LCK	150

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Kinase Panel Screening (Radiometric Assay)

A radiometric kinase assay was employed for the initial screening.^[1] The assay measures the incorporation of the ³³P-labeled phosphate from [γ -³³P]ATP into a synthetic peptide substrate.

Protocol:

- A reaction mixture was prepared containing the kinase, a specific peptide substrate, and the assay buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 5 mM β-glycerophosphate).
- Compound-X was added to the reaction mixture at a final concentration of 10 μM. A DMSO control was run in parallel.
- The reaction was initiated by the addition of [γ-³³P]ATP.
- The mixture was incubated for 60 minutes at 30°C.
- The reaction was stopped by the addition of 3% phosphoric acid.
- A portion of the reaction mixture was spotted onto a P81 phosphocellulose filter paper.
- The filter paper was washed multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
- The radioactivity retained on the filter paper, corresponding to the phosphorylated substrate, was measured using a scintillation counter.
- The percentage of inhibition was calculated relative to the DMSO control.

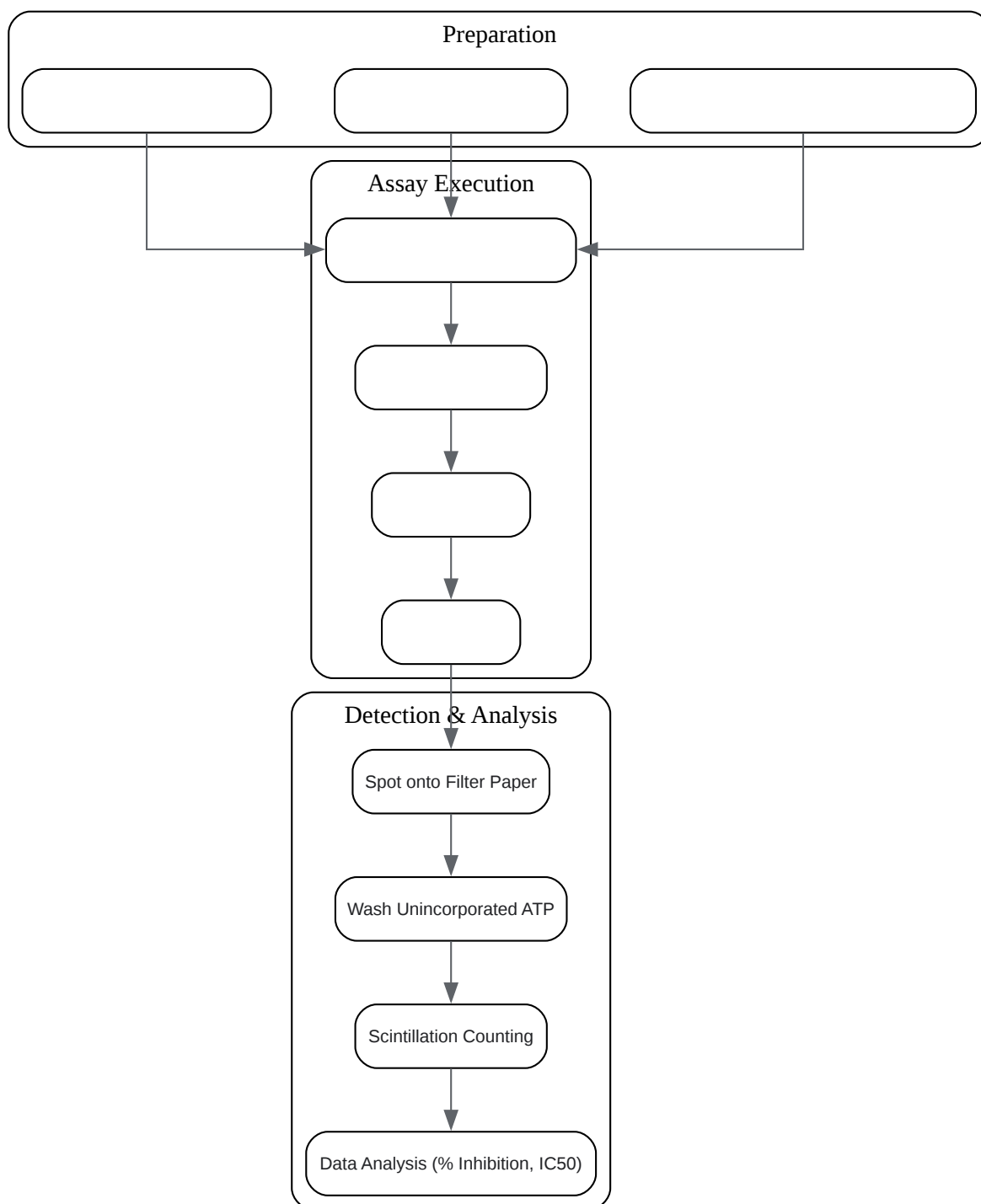
IC50 Determination

For IC₅₀ determination, a similar radiometric assay protocol was followed, with Compound-X tested over a range of concentrations (e.g., from 0.1 nM to 30 μM) in duplicate. The resulting data were plotted as the percentage of kinase activity versus the log concentration of the compound. The IC₅₀ values were calculated using a non-linear regression analysis.

Experimental Workflow and Signaling Pathway Visualization

Kinase Profiling Experimental Workflow

The following diagram illustrates the general workflow for the kinase cross-reactivity profiling of Compound-X.

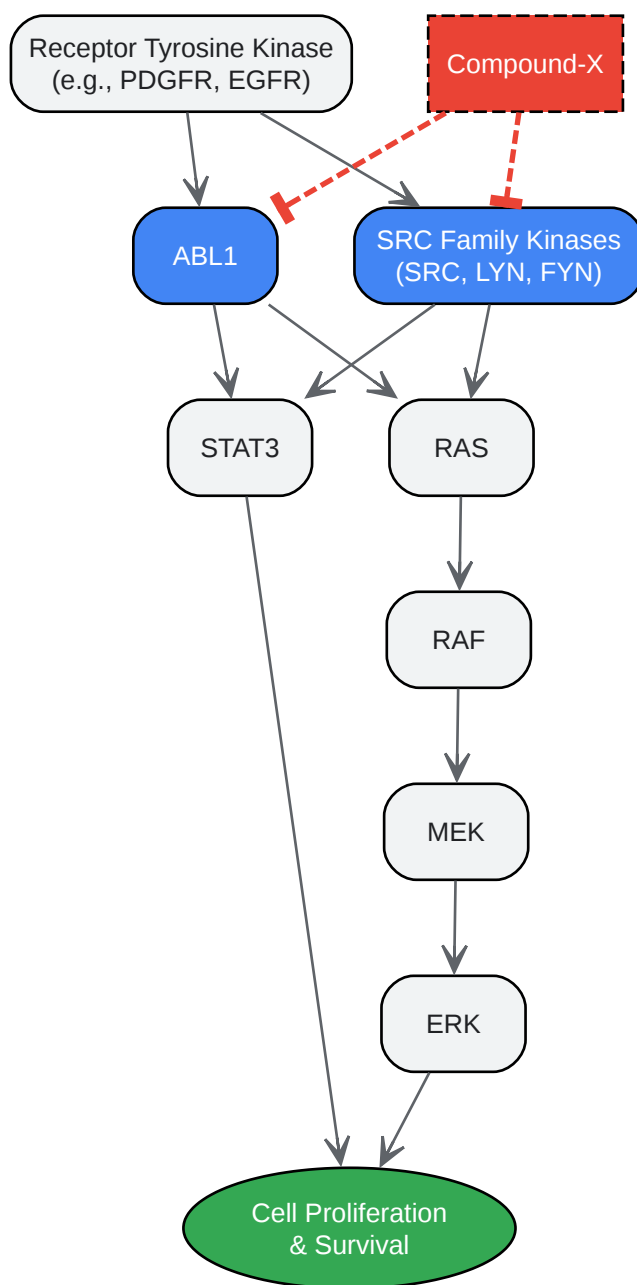


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Caption: Workflow for Radiometric Kinase Profiling.

Hypothetical Signaling Pathway Inhibition by Compound-X

Based on the potent inhibition of SRC Family Kinases (SFKs) and ABL1, Compound-X is predicted to interfere with downstream signaling pathways regulated by these kinases. The following diagram illustrates a simplified representation of the SRC/ABL signaling pathway and the potential points of inhibition by Compound-X.



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Caption: Inhibition of SRC/ABL Signaling by Compound-X.

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